molecular formula C10H13NS B8337455 2-(thian-2-yl)pyridine

2-(thian-2-yl)pyridine

Cat. No.: B8337455
M. Wt: 179.28 g/mol
InChI Key: VPKBTDAXPNJXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thian-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused to a tetrahydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(thian-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with thiopyran precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(thian-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted pyridine derivatives.

Scientific Research Applications

2-(thian-2-yl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(thian-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 2-(Pyrid-2-yl)-pyrimidine
  • 2-(Pyrid-2-yl)-quinoline
  • 2-(Pyrid-2-yl)-imidazole

Comparison: Compared to these similar compounds, 2-(thian-2-yl)pyridine is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

2-(thian-2-yl)pyridine

InChI

InChI=1S/C10H13NS/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2

InChI Key

VPKBTDAXPNJXMI-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyrid-2-ylmethyl 4-chlorobutyl sulphide (82 g) in anhydrous tetrahydrofuran (100 cc) is added dropwise, in the course of 15 minutes and whilst keeping the temperature below 30° C., to a solution of potassium tert.-butoxide (66 g) in a mixture of anhydrous hexamethylphosphorotriamide (100 cc) and anhydrous tetrahydrofuran (530 cc). After stirring for 1 hour at a temperature of about 20° C., potassium tert.-butoxide (20 g) is added and stirring is continued for 45 minutes at the same temperature. The reaction mixture is added to a mixture of distilled water (1000 cc) and diethyl ether (600 cc); after decantation, the aqueous phase is extracted twice with diethyl ether (400 cc in total). The ether extracts are combined, washed three times with distilled water (3000 cc in total), dried over anhydrous sodium sulphate and filtered and the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 35° C. 2-(Pyrid-2-yl)-tetrahydrothiopyran (50.6 g) is thus obtained in the form of a brown oil.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
530 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.